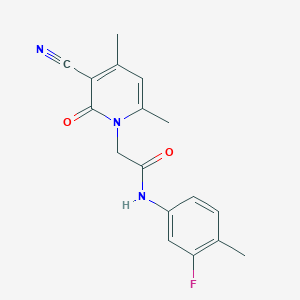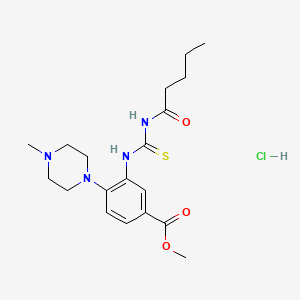
Methyl 4-(4-methylpiperazin-1-yl)-3-(pentanoylcarbamothioylamino)benzoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-methylpiperazin-1-yl)-3-(pentanoylcarbamothioylamino)benzoate;hydrochloride is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperazine ring, a benzoate ester, and a carbamothioylamino group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methylpiperazin-1-yl)-3-(pentanoylcarbamothioylamino)benzoate;hydrochloride typically involves multiple steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.
Introduction of the Piperazine Ring: The ester is then reacted with 4-methylpiperazine under basic conditions to introduce the piperazine ring.
Addition of the Carbamothioylamino Group: The final step involves the reaction of the intermediate with pentanoyl isothiocyanate to form the carbamothioylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methylpiperazin-1-yl)-3-(pentanoylcarbamothioylamino)benzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoate ester, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Methyl 4-(4-methylpiperazin-1-yl)-3-(pentanoylcarbamothioylamino)benzoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methylpiperazin-1-yl)-3-(pentanoylcarbamothioylamino)benzoate;hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The carbamothioylamino group may also play a role in binding to specific proteins or nucleic acids, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-methylpiperazin-1-yl)benzoate: Lacks the carbamothioylamino group, resulting in different chemical properties and biological activities.
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoate: Contains a nitro group instead of the carbamothioylamino group, leading to different reactivity and applications.
Uniqueness
Methyl 4-(4-methylpiperazin-1-yl)-3-(pentanoylcarbamothioylamino)benzoate;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-(4-methylpiperazin-1-yl)-3-(pentanoylcarbamothioylamino)benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3S.ClH/c1-4-5-6-17(24)21-19(27)20-15-13-14(18(25)26-3)7-8-16(15)23-11-9-22(2)10-12-23;/h7-8,13H,4-6,9-12H2,1-3H3,(H2,20,21,24,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKCZIKFKJIWFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(=S)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1S,2R)-2-(cycloheptylamino)cyclobutyl]-5-(methylsulfanylmethyl)furan-2-carboxamide](/img/structure/B5427936.png)

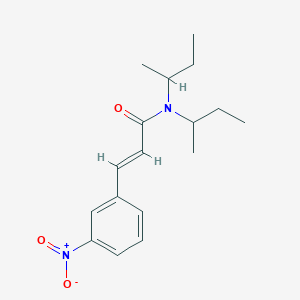

![3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5427967.png)
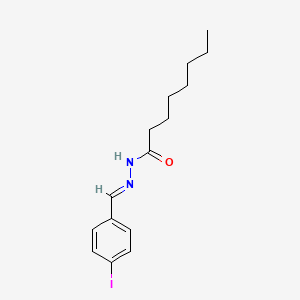
![2-[3-(2-Amino-2-oxoethyl)sulfanylquinoxalin-2-yl]sulfanylacetamide](/img/structure/B5427978.png)
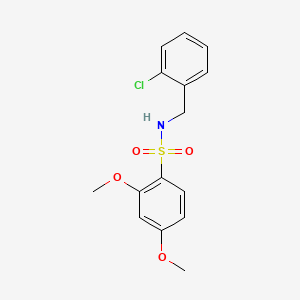
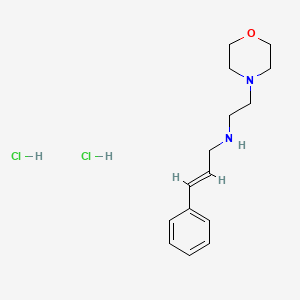
![4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5428009.png)
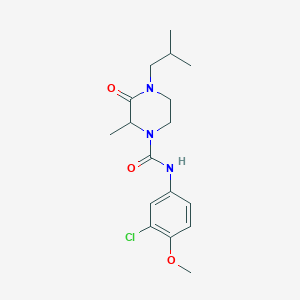
![({4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-morpholinyl}methyl)amine hydrochloride](/img/structure/B5428018.png)
![ethyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5428024.png)
